molecular formula C11H21NO2 B13233403 Ethyl 2-amino-2-cycloheptylacetate

Ethyl 2-amino-2-cycloheptylacetate

Cat. No.: B13233403
M. Wt: 199.29 g/mol
InChI Key: GRJOHMIFRFCROR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cycloheptylacetate is an amino ester characterized by a cycloheptyl group (7-membered ring) attached to the α-carbon of the ethyl acetate backbone, with a primary amino (-NH₂) substituent. Amino esters of this class are often employed in asymmetric synthesis, peptidomimetics, and as chiral building blocks due to their stereochemical flexibility .

Properties

IUPAC Name

ethyl 2-amino-2-cycloheptylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)10(12)9-7-5-3-4-6-8-9/h9-10H,2-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJOHMIFRFCROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-cycloheptylacetate typically involves the reaction of cycloheptanone with ethyl bromoacetate in the presence of a base to form the intermediate ethyl 2-cycloheptylacetate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity, such as continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-cycloheptylacetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

Ethyl 2-amino-2-cycloheptylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-cycloheptylacetate is not well-characterized. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and ester functional groups. These interactions can lead to changes in biochemical pathways and cellular functions.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Substituents Ring Type/Size
This compound Not provided C₁₁H₂₁NO₂* -NH₂, cycloheptyl Aliphatic (7-membered)
Ethyl 2-amino-2-cyclopentylacetate 1870529-68-2 C₉H₁₇NO₂ -NH₂, cyclopentyl Aliphatic (5-membered)
Ethyl 2-(diethylamino)-2-phenylacetate 2059944-97-5 C₁₄H₂₁NO₂ -N(C₂H₅)₂, phenyl Aromatic (6-membered)

*Estimated based on cycloheptyl (C₇H₁₁) substitution.

Physicochemical and Functional Properties

Ring Size and Lipophilicity: The cyclopentyl derivative (5-membered ring) offers moderate lipophilicity, balancing metabolic stability and membrane permeability in drug design. The phenyl derivative (aromatic ring) introduces π-π interactions, favoring binding to aromatic residues in biological targets (e.g., enzymes, receptors) .

Substituent Effects: The primary amino group (-NH₂) in the cycloheptyl and cyclopentyl derivatives confers higher basicity (pKa ~9–10) compared to the tertiary diethylamino group (-N(C₂H₅)₂, pKa ~8–9), influencing solubility and reactivity in acidic environments. The bulky diethylamino group in the phenyl derivative may reduce steric accessibility in synthetic reactions compared to the smaller -NH₂ group .

Applications :

  • Cyclopentyl variant : Used in peptide mimetics and antiviral drug candidates due to its conformational rigidity .
  • Phenyl variant : Employed in central nervous system (CNS) drug synthesis, leveraging its aromaticity for target engagement .
  • Cycloheptyl variant : Hypothesized to serve in macrocycle synthesis or as a chiral auxiliary in asymmetric catalysis, though specific studies are lacking.

Research Findings and Gaps

  • Synthetic Utility : Cyclopentyl and phenyl derivatives are well-documented in medicinal chemistry, but the cycloheptyl analog remains underexplored. Its larger ring size may reduce ring strain compared to cyclopentyl systems, enhancing stability in prolonged reactions .
  • Biological Activity : Phenyl derivatives show promise in CNS disorders, while cyclopentyl analogs are prioritized in antiviral research. The cycloheptyl variant’s biological profile warrants investigation for niche applications (e.g., macrocyclic antibiotics).

Biological Activity

Ethyl 2-amino-2-cycloheptylacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological effects, and relevant case studies surrounding this compound.

Synthesis

This compound can be synthesized through various methods, including phase-transfer catalytic asymmetric transformations. The synthesis often involves the reaction of cycloheptanecarboxylic acid derivatives with ethyl amines, leading to the formation of the target compound. The yield and purity of the synthesized product are crucial for subsequent biological evaluations.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of investigation include:

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties against a range of bacterial strains. For example, modifications at specific positions on the cycloheptyl ring can enhance activity against Gram-positive and Gram-negative bacteria.
  • Neuropharmacological Effects : this compound has shown promise in modulating neurotransmitter systems, particularly in relation to anxiety and mood disorders. Studies suggest that it may influence serotonin and dopamine pathways, potentially offering therapeutic benefits for conditions such as depression and bipolar disorder.
  • Anti-inflammatory Properties : Preliminary investigations reveal that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating a potent antimicrobial effect.
  • Neuropharmacological Assessment : In a behavioral study involving animal models, this compound was administered to assess its effects on anxiety-like behaviors. The compound significantly reduced anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.
  • Inflammation Model : In vitro studies using macrophage cell lines showed that treatment with this compound led to a decrease in pro-inflammatory cytokine production. This finding supports its potential use in managing inflammatory diseases.

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria
NeuropharmacologicalReduced anxiety-like behaviors in animal models
Anti-inflammatoryDecreased cytokine production in macrophages

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for Ethyl 2-amino-2-cycloheptylacetate, and how can reaction parameters be optimized?

  • Methodology :

  • Route Design : Utilize retrosynthetic analysis guided by databases like BKMS_METABOLIC and REAXYS to identify feasible precursors (e.g., cycloheptylamine derivatives and ethyl glyoxylate). Template-based approaches (e.g., Pistachio/BKMS) can predict plausible pathways .
  • Optimization : Adjust reaction temperature (e.g., 0–25°C for imine formation), solvent polarity (e.g., THF or DCM), and catalysts (e.g., NaBH₃CN for reductive amination). Monitor yields via HPLC and optimize stoichiometry (amine:ester ratios) .
    • Data Consideration : Compare yields across solvent systems (polar vs. nonpolar) and catalysts to identify optimal conditions.

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

  • Methodology :

  • NMR : Use ¹H NMR to confirm the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and cycloheptyl protons (δ 1.5–2.1 ppm). ¹³C NMR identifies carbonyl (δ 170–175 ppm) and cycloheptyl carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl group or cycloheptyl moiety) .
    • Data Contradiction : Discrepancies in chemical shifts may arise from solvent effects or impurities; cross-validate with IR (amide C=O stretch ~1650 cm⁻¹) .

Q. How should researchers evaluate the compound’s stability under storage and experimental conditions?

  • Methodology :

  • Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis. Monitor degradation via HPLC over 6–12 months .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures and identify safe handling ranges .

Advanced Research Questions

Q. What enantioselective synthesis methods can resolve racemic mixtures of this compound?

  • Methodology :

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts for asymmetric hydrogenation of precursor imines .
  • Chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases. Compare retention times to enantiopure standards .
    • Data Contradiction : Conflicting enantiomeric excess (ee) values may arise from column selection; validate with polarimetry or circular dichroism (CD) .

Q. How can computational models predict metabolic pathways and bioactivity of this compound?

  • Methodology :

  • In Silico Tools : Apply PubChem’s PISTACHIO_RINGBREAKER database to predict cytochrome P450-mediated oxidation sites. Molecular docking (AutoDock Vina) models interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Validation : Perform in vitro microsomal assays (e.g., human liver microsomes) to quantify metabolite formation via LC-MS/MS .

Q. How should researchers address conflicting NMR or crystallographic data for this compound?

  • Methodology :

  • 2D NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations. Compare experimental shifts with density functional theory (DFT)-predicted values .
  • X-ray Crystallography : Grow single crystals in ethyl acetate/hexane and refine structures using SHELX. Cross-check bond lengths/angles with Cambridge Structural Database entries .
    • Data Contradiction : Discrepancies may stem from tautomerism or solvent co-crystallization; replicate experiments under controlled humidity/temperature .

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